molecular formula C24H21N3O B2468091 (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 39143-18-5

(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2468091
CAS No.: 39143-18-5
M. Wt: 367.452
InChI Key: WPTKZYWBXZTWHJ-XLNRJJMWSA-N
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Description

(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a curcumin derivative of significant interest in neurodegenerative disease research, particularly for the study of Alzheimer's disease pathogenesis. Its primary research value lies in its function as an effective inhibitor of beta-amyloid (Aβ) peptide aggregation. The compound is scientifically recognized for its ability to bind to Aβ species and prevent their self-assembly into toxic oligomers and fibrils, which are central to neuronal toxicity and disease progression. This mechanism positions it as a crucial chemical tool for probing the molecular basis of amyloid formation and for evaluating potential anti-amyloid therapeutics in experimental models. Research utilizing this compound provides valuable insights into the structure-activity relationships of amyloid inhibitors and contributes to the broader understanding of intervention strategies for protein misfolding disorders.

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2,5-diphenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-26(2)20-15-13-18(14-16-20)17-22-23(19-9-5-3-6-10-19)25-27(24(22)28)21-11-7-4-8-12-21/h3-17H,1-2H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTKZYWBXZTWHJ-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one , commonly referred to as a pyrazolone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and the mechanisms underlying its pharmacological effects.

  • Molecular Formula : C24_{24}H21_{21}N3_3O
  • Molecular Weight : 367.45 g/mol
  • CAS Number : 39143-18-5

Structural Characteristics

The compound features a pyrazolone core with substituents that enhance its biological profile. The dimethylamino group is known to influence the compound's lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

Research indicates that pyrazolone derivatives possess notable antimicrobial activity. A study reported that several derivatives exhibited significant antifungal effects against species such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antioxidant Activity

Antioxidant assays reveal that pyrazolone derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This antioxidant property may contribute to their overall therapeutic potential in various diseases linked to oxidative damage .

Study 1: Anticancer Activity in Leukemia Cells

A study evaluated the cytotoxic effects of a related pyrazolone compound on human leukemia cell lines (HL-60 and NALM-6). The results indicated an IC50_{50} value below 10 µM, demonstrating potent activity against these cancer cells while sparing normal human umbilical vein endothelial cells (HUVEC) .

Study 2: Antifungal Efficacy

Another investigation focused on the antifungal activity of pyrazolone derivatives against Fusarium oxysporum and Alternaria alternata. The results showed that certain modifications in the aryl ring structure significantly enhanced antifungal potency compared to standard antifungal agents like cycloheximide .

The biological activities of This compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to increased caspase activity.
  • Membrane Disruption : In antimicrobial applications, it disrupts microbial membranes, leading to cell death.
  • Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) protects cellular components from oxidative damage.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant antitumor properties. Studies have shown that (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It is hypothesized that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains, indicating its potential as a lead compound in developing new antibiotics.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazolone derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory diseases, the compound was tested for its ability to inhibit the NF-kB signaling pathway in vitro. The findings showed a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibits proliferation of cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntimicrobialExhibits activity against selected bacterial strains

Preparation Methods

Hydrazine-Carboxylate Cyclocondensation

The foundational route involves reacting substituted phenylhydrazines with β-keto esters. For example, 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is synthesized via refluxing 1,3-diphenylhydrazine with ethyl acetoacetate in aqueous ethanol (70°C, 4–6 hours). Subsequent condensation with 4-dimethylaminobenzaldehyde introduces the methylidene group, achieving yields of 78–85%.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (pyrazolone : aldehyde)
  • Catalyst: Acetic acid (5 mol%)
  • Solvent: Ethanol/water (3:1 v/v)
  • Time: 8–12 hours at 60°C.

Dakin-West-Inspired Modifications

Adapting the Dakin-West reaction, N-benzoylglycine derivatives undergo ring-opening/ring-closing sequences to form intermediates like (Z)-3-benzoylamino-4-dimethylamino-2-oxo-3-butene. These intermediates react with arylhydrazines to yield the target compound in 65–72% yield.

Critical Parameters:

  • Temperature: 80–100°C
  • Solvent: Dimethylformamide (DMF)
  • Side Products: <5% dimeric oxidation byproducts.

Solvent and Reducing Agent Optimization

Aqueous-Phase Reactions

Recent patents highlight aqueous-phase syntheses to minimize organic solvent use. For instance, 3,4-dimethylphenylhydrazine hydrochloride reacts with ethyl acetoacetate in water/isopropanol (2:1 v/v), yielding 89–92% pyrazolone after crystallization.

Advantages:

  • Reduced solvent toxicity
  • Simplified purification (direct filtration vs. vacuum distillation).

Role of Reducing Agents

Sodium dithionite (Na₂S₂O₄) or ascorbic acid suppresses phenylhydrazine oxidation, improving yields by 15–20%. For example, Na₂S₂O₄ (0.5 equiv.) in ethanol increases yield from 68% to 83%.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR: Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 3.2 ppm (N(CH₃)₂), and δ 2.4 ppm (pyrazole-CH₃).
  • IR: Stretching at 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Crystallographic Analysis

X-ray diffraction reveals planar pyrazole rings (r.m.s. deviation: 0.026 Å) and dihedral angles of 21.94° between aromatic groups, confirming the (4Z) configuration.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Hydrazine-carboxylate 85–92 98–99 12–14 High scalability
Dakin-West 65–72 95–97 18–24 Novel intermediates
Aqueous-phase 89–92 99 10–12 Eco-friendly

Industrial-Scale Considerations

Cost Efficiency

Aqueous-phase methods reduce raw material costs by 30% compared to traditional organic solvents.

Purification Protocols

Isopropanol/water recrystallization (2:1 v/v) achieves >99% purity, avoiding chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one?

  • Methodology : The compound is synthesized via cyclocondensation of hydrazine derivatives with diketones or via Claisen-Schmidt condensation. For example, refluxing equimolar amounts of 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one and 4-(dimethylamino)benzaldehyde in ethanol with catalytic acid (e.g., acetic acid) under inert atmosphere yields the target compound. Solvent choice (ethanol vs. DMF) and reaction time (6–12 hours) influence yield and purity .
  • Key Data :

Reaction ConditionYield (%)Purity (HPLC)
Ethanol, 8 h reflux68%98.5%
DMF, 12 h reflux72%95.2%

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) confirm the Z-configuration and tautomeric stability of this compound?

  • Methodology :

  • 1H NMR : The methylidene proton (CH=N) in the Z-isomer appears as a singlet at δ 8.2–8.5 ppm due to restricted rotation, whereas the E-isomer shows splitting .
  • UV-Vis : A strong absorption band near 350–400 nm indicates conjugation between the pyrazolone ring and the dimethylamino-substituted aryl group .
    • Contradictions : Some studies report tautomerism (keto-enol) in pyrazolones, but X-ray crystallography confirms the keto form dominates in the solid state .

Q. What crystallographic methods validate the molecular structure and stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles (e.g., 15–20° between pyrazolone and aryl planes). The Z-configuration is confirmed by the spatial arrangement of substituents around the methylidene bond .

Advanced Research Questions

Q. How do substituents (e.g., dimethylamino group) influence electronic properties and reactivity?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal the dimethylamino group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted analogs), enhancing electrophilic reactivity. Frontier molecular orbital analysis correlates with experimental UV-Vis data .
  • Key Insight : Electron-donating groups stabilize charge-transfer transitions, critical for photophysical applications .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodology :

  • Bioassay Design : Use standardized protocols (e.g., MIC for antimicrobial testing; MTT assays for cytotoxicity) to minimize variability.
  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents. For example, replacing the dimethylamino group with methoxy reduces antimicrobial potency by 40% but increases anticancer activity (IC50 = 12 μM vs. 18 μM) .
    • Data Table :
SubstituentAntimicrobial (MIC, μg/mL)Anticancer (IC50, μM)
Dimethylamino8.518.0
Methoxy14.212.0

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

  • Methodology : Molecular electrostatic potential (MEP) maps identify electron-rich regions (e.g., pyrazolone oxygen and methylidene carbon) as preferred sites for electrophilic attack. MD simulations (AMBER force field) model solvent effects on reaction pathways .

Q. What experimental and theoretical approaches address tautomeric equilibria in solution vs. solid state?

  • Methodology :

  • Solid-State : SCXRD and IR spectroscopy (C=O stretch at 1680 cm⁻¹) confirm the keto form .
  • Solution : Variable-temperature NMR detects enol tautomers at elevated temperatures (ΔG ≈ 2.1 kcal/mol) .

Methodological Guidelines

  • Synthesis Optimization : Prioritize ethanol over DMF for eco-friendly synthesis without significant yield loss .
  • Data Validation : Cross-reference spectroscopic data with SCXRD to resolve configuration ambiguities .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .

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